molecular formula C17H20N2O4 B5734014 4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol

4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol

Cat. No.: B5734014
M. Wt: 316.35 g/mol
InChI Key: NQAMQRBHZJPAHU-UHFFFAOYSA-N
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Description

4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes a benzyl group, an ethylamino group, a methoxy group, and a nitrophenol moiety

Properties

IUPAC Name

4-[[benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-18(11-13-7-5-4-6-8-13)12-14-9-15(19(21)22)17(20)16(10-14)23-2/h4-10,20H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAMQRBHZJPAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, methanol and a base for methoxylation, formaldehyde and an amine for aminomethylation, and benzyl chloride for benzylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl and ethylamino groups can also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[[Benzyl(ethyl)amino]methyl]-2-methoxyphenol: Lacks the nitro group.

    4-[[Benzyl(ethyl)amino]methyl]-6-nitrophenol: Lacks the methoxy group.

    4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-chlorophenol: Contains a chlorine atom instead of a nitro group.

Uniqueness

4-[[Benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties

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